molecular formula C12H18ClNO2S B15075170 Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride

Cat. No.: B15075170
M. Wt: 275.80 g/mol
InChI Key: PGEVGMOTJUZUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride is a chemical compound with the molecular formula C12H17NO2S·HCl It is a derivative of cysteine, where the amino acid is modified with an ethyl ester and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available L-cysteine.

    Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butoxycarbonyl (BOC).

    Formation of Benzylsulfanyl Group: The thiol group of cysteine is then reacted with benzyl chloride to form the benzylsulfanyl derivative.

    Esterification: The carboxyl group of the cysteine derivative is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Deprotection: The protecting group on the amino group is removed to yield the final product, ethyl 2-amino-3-benzylsulfanylpropanoate.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the benzylsulfanyl group.

    Substitution: The amino and benzylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzylsulfanyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving cysteine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, potentially modifying their activity.

    Pathways: It may influence redox pathways and cellular signaling processes due to its sulfur-containing moiety.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-benzylsulfanylpropanoate
  • Benzyl 2-amino-3-benzylsulfanylpropanoate
  • Ethyl 2-amino-3-decylsulfanylpropanoate

Uniqueness

Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride is unique due to its specific combination of an ethyl ester and a benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEVGMOTJUZUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639961
Record name Ethyl S-benzylcysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52844-67-4
Record name Ethyl S-benzylcysteinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.